C8 Dihydroceramide
Overview
Description
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide is a ceramide, a type of lipid molecule that plays a crucial role in cellular signaling and structure. Ceramides are found in high concentrations within the cell membrane of eukaryotic cells and are involved in various cellular processes, including apoptosis (programmed cell death), cell differentiation, and proliferation .
Scientific Research Applications
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of ceramides in various chemical reactions.
Biology: Investigated for its role in cellular signaling pathways, particularly in apoptosis and cell differentiation.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
C8 Dihydroceramide, also known as n-octanoyldihydrosphingosine, N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide, or N-OCTANOYLSPHINGANINE, is a type of sphingolipid that has been gaining attention for its emerging physiological roles and functions .
Target of Action
This compound primarily targets the de novo sphingolipid synthesis pathway . This pathway is an evolutionarily conserved process that takes place in the endoplasmic reticulum (ER) and is responsible for the production of sphingolipids, a major class of membrane lipids that also function as essential signaling molecules .
Mode of Action
This compound is a metabolic intermediate in the de novo sphingolipid synthesis pathway . It is converted into ceramides (Cers) with the addition of a double bond . This conversion is catalyzed by two distinct dihydroceramide desaturases (DES1 and DES2), with DES1 accounting for ceramide synthesis in most tissues .
Biochemical Pathways
This compound and the product ceramide are substrates for the generation of more complex sphingolipids in the Golgi apparatus . These include dihydrosphingomyelin (DhSM) or dihydroglucosylceramides/dihydrogangliosides and sphingomyelin (SM) or glucosylceramides/gangliosides .
Pharmacokinetics
It is known that dihydroceramides accumulate to a far greater extent in tissues than previously thought .
Result of Action
This compound has been implicated in various biological processes distinct from those involving ceramides . These processes include cellular stress responses and autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses . In addition, their plasma concentration has been related to metabolic diseases and shown as a long-term predictor of type 2 diabetes onset .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the inhibition of DES1 activity elevates DhCer and DhSph levels, leading to cellular stress, autophagy, and early apoptosis
Biochemical Analysis
Biochemical Properties
C8 Dihydroceramide is a metabolic intermediate of the de novo sphingolipid synthesis pathway . It interacts with ceramide synthase (CerS), which gives rise to dihydroceramide with varying acyl chain lengths . These interactions are crucial for the production of more complex sphingolipids .
Cellular Effects
This compound has been found to play roles in cellular stress responses, autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses . Its plasma concentration has been related to metabolic diseases and shown as a long-term predictor of type 2 diabetes onset .
Molecular Mechanism
The molecular mechanism of this compound involves the insertion of a double bond into dihydroceramide to convert it to ceramide . This process is catalyzed by two distinct dihydroceramide desaturases (DES1 and DES2) . The inhibition of DES1 activity elevates this compound levels, leading to cellular stress, autophagy, and early apoptosis .
Metabolic Pathways
This compound is involved in the de novo sphingolipid biosynthesis pathway . It’s converted into ceramides with the addition of a double bond, a process that takes place in the endoplasmic reticulum (ER) . The ceramides are then substrates for the generation of more complex sphingolipids .
Subcellular Localization
The de novo sphingolipid biosynthesis, which involves the production of this compound, takes place in the endoplasmic reticulum (ER)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide typically involves the reaction of sphinganine with octanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tosyl chloride or mesyl chloride in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Tosylates or mesylates.
Comparison with Similar Compounds
Similar Compounds
- N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]pentacosanamide
- N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]butanamide
- N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]formamide
Uniqueness
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide is unique due to its specific fatty acid chain length and hydroxyl group configuration, which influence its physical properties and biological activity. Compared to other ceramides, it has distinct effects on cellular signaling pathways and membrane structure, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H53NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h24-25,28-29H,3-23H2,1-2H3,(H,27,30)/t24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOFBZUQIUVJFS-LOSJGSFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H53NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425011 | |
Record name | C8 DIHYDROCERAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40425011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145774-33-0 | |
Record name | C8 DIHYDROCERAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40425011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Octanoylsphinganine interact with dihydroceramide desaturase, and what are the downstream effects of this interaction?
A1: N-Octanoylsphinganine serves as a substrate for dihydroceramide desaturase (Des2), a key enzyme responsible for converting dihydroceramides to ceramides []. This enzymatic step is crucial in the de novo synthesis of ceramides, bioactive sphingolipids involved in various cellular processes like apoptosis, inflammation, and cell signaling. Inhibiting Des2 with compounds like GT11 analogs can disrupt ceramide levels and influence these cellular functions [].
Q2: What is the role of N-Octanoylsphinganine in understanding the mechanism of dihydroceramide:sphinganine C-4-hydroxylation?
A2: Research has shown that N-Octanoylsphinganine is a suitable substrate for studying the C-4-hydroxylation activity of Des2 []. By utilizing purified Des2 and N-Octanoylsphinganine in an in vitro assay, scientists were able to determine the enzyme's kinetic parameters (Km and Vmax) and demonstrate the requirement for cytochrome b5 in the hydroxylation process []. This highlights the compound's utility in dissecting the molecular mechanisms of ceramide synthesis.
Q3: Has N-Octanoylsphinganine been investigated as a potential biomarker for any health conditions?
A5: Although not N-Octanoylsphinganine itself, a related compound, Cer 40:0; O2, has been identified as a potential serum biomarker for premature rupture of fetal membranes (PROM) in the first trimester of pregnancy []. This points towards the potential of analyzing specific sphingolipid profiles, which may include N-Octanoylsphinganine and its metabolites, as a strategy for understanding and diagnosing pregnancy-related complications.
Q4: Can dietary components like γ-tocotrienol influence cellular processes by modulating sphingolipids, including dihydroceramides like N-Octanoylsphinganine?
A6: Yes, research suggests that γ-tocotrienol (γTE), a natural form of vitamin E, can influence the cellular inflammatory response by modulating sphingolipid metabolism, including increasing intracellular dihydroceramides [, ]. γTE was shown to upregulate A20, an inhibitor of NF-κB, a key regulator of inflammation. The study suggests that this upregulation is linked to γTE's ability to enhance dihydroceramide levels, potentially impacting cellular processes regulated by this class of sphingolipids [, ].
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